molecular formula C20H25NO2S2 B2543939 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1795492-20-4

3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2543939
CAS No.: 1795492-20-4
M. Wt: 375.55
InChI Key: YZZNDEYAHGRTNK-UHFFFAOYSA-N
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Description

The compound 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a structurally complex molecule featuring:

  • A phenylthio group (C₆H₅-S-) at the 3-position of the propanamide backbone.
  • A 2-(thiophen-2-yl)ethyl group as the second substituent on the amide nitrogen, introducing π-conjugated heterocyclic properties.

Properties

IUPAC Name

N-(oxan-4-yl)-3-phenylsulfanyl-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2/c22-20(11-16-25-18-5-2-1-3-6-18)21(17-9-13-23-14-10-17)12-8-19-7-4-15-24-19/h1-7,15,17H,8-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZNDEYAHGRTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide, identified by its CAS number 1797726-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest that it may exhibit various pharmacological effects, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The molecular formula of the compound is C18H21NO2S2C_{18}H_{21}NO_2S_2, with a molecular weight of 347.5 g/mol. The presence of phenylthio and thiophene moieties in its structure indicates a likelihood for interaction with biological targets, particularly in cancer and infectious disease pathways.

Antitumor Activity

Recent studies have focused on the antitumor properties of compounds similar to this compound. For instance, thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting triple-negative breast cancer cells through mechanisms involving epidermal growth factor receptor (EGFR) suppression and vascular endothelial growth factor (VEGF) inhibition . These findings suggest that compounds with similar structural features may also exhibit significant antitumor activity.

Table 1: Comparison of Antitumor Activities of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Thieno[2,3-d]pyrimidine Derivative A17.4KB Cells
Thieno[2,3-d]pyrimidine Derivative B25.4KBv200 Cells
This compoundTBDTBD

Antimicrobial Activity

Compounds containing thioether functionalities, such as those found in the target compound, have been reported to possess antimicrobial properties. For example, certain thieno derivatives have demonstrated effectiveness against various microbial strains at concentrations as low as 50 mg/L . This suggests that the phenylthio group may enhance the antimicrobial efficacy of the compound.

Synthesis and Evaluation

A study conducted on thieno derivatives synthesized through microwave-assisted methods highlighted their cytotoxic activity against MDA-MB-231 breast cancer cells. The synthesized compounds were tested using the MTT assay, which is a standard method for assessing cell viability and proliferation . The results indicated that several derivatives exhibited significant inhibitory effects on tumor cell growth.

Molecular Modeling

Molecular docking studies have been employed to predict the binding affinities of this compound to various targets involved in cancer progression. These studies help in understanding the potential mechanisms of action and guiding further modifications for enhanced efficacy .

Scientific Research Applications

Research indicates that compounds similar to 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide exhibit various biological activities, including:

  • Antimicrobial Activity : Significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Potential as an ALK5 inhibitor, which is crucial in tumorigenesis.

Antimicrobial Applications

The antimicrobial properties of this compound are noteworthy. A study on oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
11S. aureus12.5
13E. coli25
15P. aeruginosa50

The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL for various derivatives, highlighting the potential of oxadiazole-containing compounds in developing new antibiotics .

Anticancer Applications

The anticancer potential of this compound is supported by its structural similarity to known ALK5 inhibitors. ALK5 plays a critical role in tumorigenesis, and compounds that inhibit ALK5 have shown promise in reducing tumor growth in xenograft models.

Case Study: Anticancer Properties

Research on related pyrazole derivatives has shown effective inhibition of ALK5 activity. For instance, one derivative demonstrated an IC50 value of 74.6 nM against NIH3T3 cells and significantly inhibited tumor growth in CT26 xenograft models after oral administration at doses of 30 mg/kg .

Comparison with Similar Compounds

Key Features :

  • Core Structure : Propanamide backbone with a tetrahydro-2H-pyran-4-yl group and an indole substituent.
  • Synthesis : Prepared via a carbodiimide-mediated coupling (CDI/THF), yielding 66.3% isolated product .

Comparison :

  • Substituents : The indole group in S25/S26 may enhance hydrophobic interactions compared to the target compound’s phenylthio and thiophene groups.
  • Solubility : The tetrahydro-2H-pyran-4-yl group in both compounds likely improves aqueous solubility relative to purely aromatic analogs.
2.2 Therapeutic Analogs: ABT-737 and ABT-199 (Venetoclax)

Key Features :

  • Core Structure : Benzamide derivatives with piperazinyl and sulfonyl groups; ABT-737 includes a (phenylthio)methyl side chain .
  • Activity : Both are cyclin-dependent kinase 9 (CDK9) inhibitors with cytotoxic properties.

Comparison :

  • Pharmacophore : The phenylthio group in ABT-737 and the target compound may facilitate similar binding interactions (e.g., hydrophobic or π-π stacking).
  • Divergence : The absence of sulfonyl groups in the target compound could reduce metabolic instability but may limit kinase selectivity.

Key Features :

  • Core Structure : Propanamide with chlorophenyl, trimethoxyphenyl, and pyridyl groups .
  • Utility : Used in pharmaceutical compositions, highlighting its role as a synthetic intermediate.

Comparison :

  • Electronic Effects : The electron-withdrawing chloro and methoxy groups in this analog contrast with the electron-rich thiophene and phenylthio groups in the target compound.
  • Bioactivity : Pyridyl substituents may enhance hydrogen bonding vs. sulfur-mediated interactions in the target compound.
2.4 Thiophene-Containing Impurities

Key Features :

  • Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related derivatives .
  • Relevance : These impurities arise during synthesis of thiophene-containing drugs.

Comparison :

  • Synthetic Challenges : The target compound’s 2-(thiophen-2-yl)ethyl group necessitates stringent purification to avoid analogous impurities.
  • Stability : Thiophene rings are prone to oxidation, suggesting the need for stabilization strategies during formulation.

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